

Conformational Landscape of Methyl β-Larabinopyranoside: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Methyl beta-L-arabinopyranoside	
Cat. No.:	B117579	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of Methyl β -L-arabinopyranoside, a key monosaccharide derivative with significant implications in glycobiology and drug discovery. By integrating experimental data with computational modeling, we explore the conformational preferences of this molecule, offering insights into its structure-function relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, structural biology, and medicinal chemistry.

Introduction: The Significance of Carbohydrate Conformation

Carbohydrates play a pivotal role in a myriad of biological processes, including cell-cell recognition, immune response, and pathogenesis. Their biological activity is intrinsically linked to their three-dimensional structure. The conformational flexibility of monosaccharide units, such as L-arabinopyranose, dictates their interaction with proteins and other biomolecules, thereby influencing biological outcomes. A thorough understanding of the conformational landscape of Methyl β -L-arabinopyranoside is therefore crucial for the rational design of carbohydrate-based therapeutics and diagnostics.

The pyranose ring of Methyl β -L-arabinopyranoside is not planar and can adopt several non-planar conformations, primarily the chair (4C1 and 1C4) and boat/skew-boat forms. The relative



stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect.

Conformational Equilibria of Methyl β-Larabinopyranoside

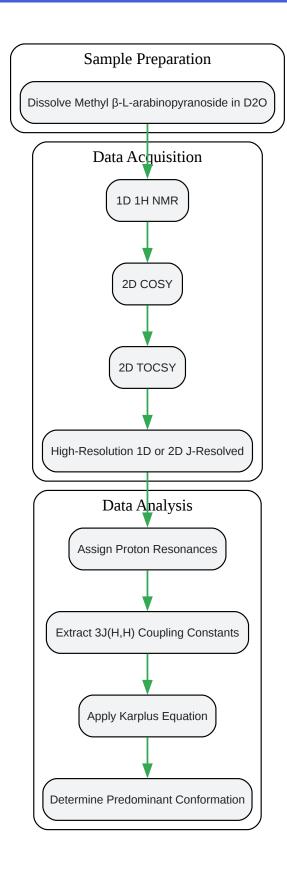
The conformational equilibrium of Methyl β -L-arabinopyranoside in solution is dominated by two primary chair conformations: 4C1 and 1C4. The notation indicates the carbon atoms that are out of the plane defined by the other ring atoms.

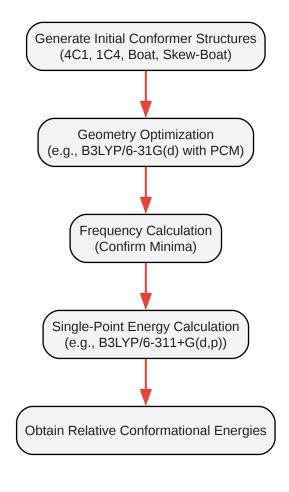
In the case of L-arabinopyranosides, the 1C4 conformation is generally favored due to the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position rather than the sterically less hindered equatorial position. This preference arises from a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ^* orbital of the C1-O(Me) bond.

However, the overall conformational preference is also influenced by steric interactions between the substituents on the pyranose ring. In Methyl β -L-arabinopyranoside, the methoxy group is in the equatorial position in the 4C1 conformer and in the axial position in the 1C4 conformer. The hydroxyl groups at C2, C3, and C4 also contribute to the steric landscape and can engage in intramolecular hydrogen bonding, further influencing the conformational equilibrium.

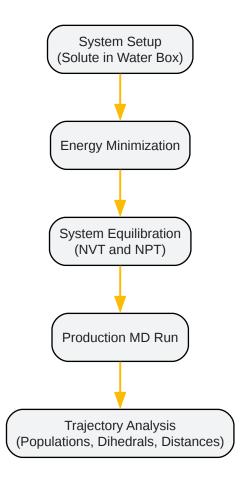
The equilibrium between the 4C1 and 1C4 chairs can be visualized as follows:











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